molecular formula C59H96O26 B1252510 Anemoside B4

Anemoside B4

Cat. No.: B1252510
M. Wt: 1221.4 g/mol
InChI Key: OUHBKBTZUPLIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anemoside B4 is a natural saponin monomer derived from the Pulsatilla plant. It plays a significant role as an immunomodulator, particularly in the treatment of acute inflammation. This compound has garnered attention for its potential therapeutic applications, especially in the context of oral ulcers, where it has shown promising results in modulating gut microbiota and metabolites .

Scientific Research Applications

Anemoside B4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of saponins and their derivatives.

    Biology: Investigated for its role in modulating gut microbiota and its impact on metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating oral ulcers, inflammation, and other conditions.

    Industry: Utilized in the development of natural health products and supplements.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anemoside B4 involves several steps, starting from the extraction of saponins from the Pulsatilla plant. The process typically includes:

    Extraction: Using solvents like ethanol or methanol to extract saponins from the plant material.

    Purification: Employing techniques such as column chromatography to isolate this compound from other saponins.

    Characterization: Utilizing methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure of the compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of advanced purification techniques and automated systems ensures higher yield and purity. The process may also involve:

    Fermentation: Using microbial fermentation to enhance the yield of saponins.

    Optimization: Fine-tuning extraction and purification parameters to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Anemoside B4 undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Using reducing agents to convert it into reduced forms.

    Substitution: Participating in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products:

Mechanism of Action

The mechanism of action of Anemoside B4 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Anemoside B4 is unique among saponins due to its specific structure and biological activities. Similar compounds include:

This compound stands out for its potent immunomodulatory and anti-inflammatory effects, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHBKBTZUPLIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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